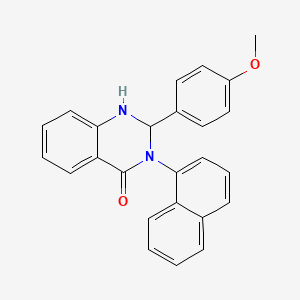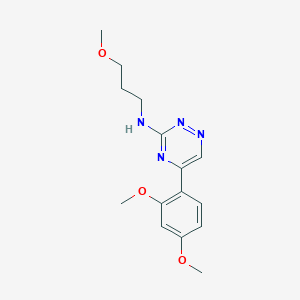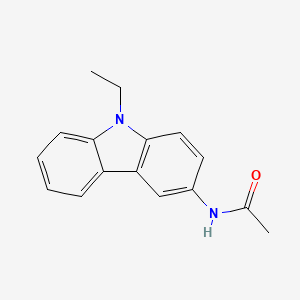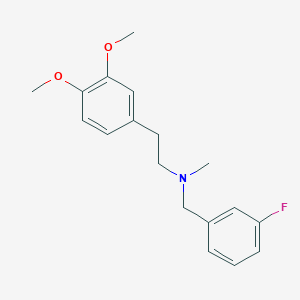![molecular formula C19H16O7 B4971281 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4971281.png)
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid, also known as Meclofenoxate, is a nootropic drug that has been studied for its potential cognitive-enhancing effects. Meclofenoxate is a prodrug of dimethylaminoethanol (DMAE), which is a precursor to the neurotransmitter acetylcholine. Acetylcholine is involved in many cognitive processes, including memory, learning, and attention.
Mecanismo De Acción
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide is a prodrug of DMAE, which is a precursor to acetylcholine. Acetylcholine is involved in many cognitive processes, including memory, learning, and attention. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide increases the levels of DMAE in the brain, which can lead to increased levels of acetylcholine. This can enhance cognitive function by improving memory, learning, and attention.
Biochemical and Physiological Effects:
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been shown to increase the levels of DMAE in the brain, which can lead to increased levels of acetylcholine. Acetylcholine is involved in many cognitive processes, including memory, learning, and attention. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has also been shown to increase the levels of phosphatidylcholine, which is a component of cell membranes and is involved in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been studied extensively in animal models and in human studies. It has been shown to be safe and well-tolerated in humans. However, there are limitations to using 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide in lab experiments. It can be difficult to control for individual differences in response to the drug, and there may be variability in the dose-response relationship.
Direcciones Futuras
There are many potential future directions for research on 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been shown to have neuroprotective effects in animal models, and it may be able to slow the progression of these diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been shown to improve memory and learning in animal models and in human studies, and it may be able to enhance cognitive function in healthy individuals as well.
Métodos De Síntesis
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(4-methoxyphenoxy)-4-hydroxy-4H-chromen-7-one. This intermediate is then reacted with chloroacetic acid to form 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid.
Aplicaciones Científicas De Investigación
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and in human studies. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has also been studied for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-11(19(21)22)25-14-7-8-15-16(9-14)24-10-17(18(15)20)26-13-5-3-12(23-2)4-6-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKROEXOBAPZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)
![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)

![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)
![11-(4-chloro-3-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4971282.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B4971289.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4971311.png)